3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile
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Overview
Description
The compound “3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile” is a complex organic molecule that contains several interesting substructures, including a fluorophenyl group, an oxadiazole ring, a pyrimidine ring, and a benzonitrile group . These substructures are common in many pharmaceutical compounds and have been associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a fluorophenyl group (a phenyl ring with a fluorine atom), an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a benzonitrile group (a benzene ring with a nitrile group) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups (such as the oxadiazole, pyrimidine, and nitrile groups) means that it could potentially participate in a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and the polarity of the molecule. The nitrile group could potentially make the compound more reactive .Scientific Research Applications
Radiosynthesis and PET Imaging
(Yuan et al., 2016) developed a fluorine-18 labeled compound for positron emission tomography (PET) imaging of the AMPA receptor, a key receptor in the central nervous system involved in synaptic transmission and plasticity. This research underlines the potential of fluorinated compounds in neuroimaging and their role in advancing our understanding of brain function and disorders.
Peripheral Benzodiazepine Receptor Study
(Fookes et al., 2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds for studying the peripheral benzodiazepine receptor (PBR), indicating the importance of fluorinated compounds in exploring receptor dynamics relevant to neurodegenerative disorders.
mGlu5 Receptor Antagonists
(Tehrani et al., 2005) discovered potent and selective mGlu5 receptor antagonists by modifying the phenyl ring of 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, showcasing the significance of structural modifications in enhancing biological activity and receptor selectivity.
Pesticidal Activities
(Liu et al., 2021) designed novel pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, demonstrating broad-spectrum insecticidal and fungicidal activity. This research highlights the role of such compounds in addressing the challenge of pesticide resistance in agriculture.
Safety and Hazards
Future Directions
Given the complexity of this molecule and the wide range of biological activities associated with its substructures, there are likely many potential directions for future research. These could include exploring its potential uses in medicinal chemistry, investigating its physical and chemical properties, or developing new synthetic routes to produce it .
Properties
IUPAC Name |
3-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN6O/c20-16-7-2-1-6-14(16)18-25-19(27-26-18)15-10-22-11-23-17(15)24-13-5-3-4-12(8-13)9-21/h1-8,10-11H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBNZYHVXGYTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC=CC(=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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